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molecular formula C13H23NO4 B071292 Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 175213-46-4

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B071292
M. Wt: 257.33 g/mol
InChI Key: ADFSCQGCEAKLOE-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

In ethanol (10 ml), 1-tert-butoxycarbonyl-4-[(methoxycarbonyl)methylene]piperidine (875 mg) was dissolved, followed by the addition of 10% palladium carbon (water content: about 50%, 730 mg). The resulting mixture was subjected to catalytic hydrogenation under normal pressure at room temperature for 3 days. After the removal of the catalyst by filtration, the solvent was distilled off under reduced pressure, whereby the title compound (871 mg, 99%) was obtained.
Quantity
875 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
730 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]([O:17][CH3:18])=[O:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[C].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
875 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium carbon
Quantity
730 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure, whereby the title compound (871 mg, 99%)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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